2-(Thiomorpholin-4-yl)butan-1-amine
Description
2-(Thiomorpholin-4-yl)butan-1-amine is a thiomorpholine derivative featuring a four-carbon primary amine chain attached to the sulfur-containing heterocycle. Thiomorpholine, a six-membered ring with one sulfur and one nitrogen atom, confers unique electronic and steric properties compared to morpholine (oxygen-containing analog).
While direct data on this compound are scarce in the provided evidence, inferences can be drawn from structurally related analogs, such as 2-(thiomorpholin-4-yl)ethan-1-amine (CAS 53515-36-9), which shares a similar backbone but with a shorter ethyl chain .
Properties
IUPAC Name |
2-thiomorpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZYJMJVQOOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Thiomorpholin-4-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with thiomorpholine. One common method is the alkylation of thiomorpholine with 1-bromobutane under basic conditions. The reaction proceeds as follows:
Reactants: Thiomorpholine and 1-bromobutane.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Thiomorpholine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and 1-bromobutane is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring or the butan-1-amine chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
2-(Thiomorpholin-4-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length Variation: Ethyl vs. Butyl Amine Derivatives
The primary structural distinction between 2-(thiomorpholin-4-yl)butan-1-amine and its ethyl analog (CAS 53515-36-9) lies in the amine chain length. Key differences include:
Evidence from viscosity studies (1-alkanol + primary amine systems) suggests that longer amine chains (e.g., butan-1-amine vs. propan-1-amine) exhibit lower viscosity deviations in solutions, implying weaker solute-solvent interactions .
Thiomorpholine vs. Morpholine Derivatives
Replacing oxygen in morpholine with sulfur (thiomorpholine) alters electronic and conformational properties:
- Hydrogen Bonding : Sulfur’s lower electronegativity reduces hydrogen-bond acceptor capacity compared to oxygen. For example, in crystal structures of thiomorpholine-containing coumarin derivatives, C–H···S interactions contribute to packing, whereas morpholine analogs rely more on C–H···O bonds .
- Conformation : Thiomorpholine adopts a chair conformation in solid-state structures, similar to morpholine, but with slight bond-length variations due to sulfur’s larger atomic radius .
Functional Group Modifications
lists thiomorpholine derivatives with sulfonyl, benzyl, or boronic acid substituents. Key comparisons include:
The absence of sulfonyl or aromatic groups in the target compound reduces polarity, favoring applications requiring hydrophobic interactions .
Solubility and Solvent Interactions
highlights solvent selection criteria based on polarity and hydrogen-bonding capacity. The target compound’s solubility profile is expected to differ from shorter-chain analogs:
- Polar Solvents (e.g., water, ethanol): Lower solubility compared to 2-(thiomorpholin-4-yl)ethan-1-amine due to increased hydrophobicity.
- Nonpolar Solvents (e.g., hexane): Improved solubility relative to sulfonyl or aromatic derivatives .
Research Implications and Gaps
- Synthesis Challenges: Longer amine chains may require optimized purification methods (e.g., column chromatography with nonpolar eluents) .
- Biological Activity : Thiomorpholine’s sulfur atom could modulate pharmacokinetics, as seen in coumarin derivatives with antitumor or antimicrobial activity .
Further studies are needed to validate physical properties, reactivity, and applications of the target compound.
Biological Activity
2-(Thiomorpholin-4-yl)butan-1-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets. The presence of the butan-1-amine side chain enhances its solubility and reactivity, making it a candidate for further pharmacological investigation.
Pharmacological Applications
Research indicates that compounds containing morpholine and thiomorpholine rings exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a related morpholine derivative demonstrated an IC50 value of 1.2 μM against gastric cancer cell lines .
- Antitubercular Activity : Thiomorpholine derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis. These compounds displayed good activity against non-replicating bacteria in low oxygen conditions, indicating potential as antituberculosis agents .
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The thiomorpholine moiety may facilitate binding to biological targets, altering their activity and leading to therapeutic effects. The exact molecular pathways involved remain an area for further research.
Study 1: Antitumor Efficacy
A study explored the antitumor properties of various morpholine derivatives, including those structurally related to this compound. Results indicated that these compounds could inhibit the growth of several cancer cell lines, suggesting that modifications to the thiomorpholine structure could enhance efficacy against specific tumors .
Study 2: Antitubercular Activity
In another investigation, thiomorpholine-based compounds were synthesized and tested for their ability to combat tuberculosis. The results showed that these compounds retained significant antimicrobial activity while improving solubility and reducing protein binding, which are critical factors in drug development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Thiomorpholine derivative | Antitumor, Antitubercular | TBD |
| 4-(Morpholin-4-yl)butan-2-ol | Morpholine derivative | Antitumor | 1.2 |
| Thiomorpholine | Thiomorpholine | Antitubercular | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(Thiomorpholin-4-yl)butan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiomorpholine-containing amines often involves nucleophilic substitution or condensation reactions. For example, thiomorpholine derivatives can be synthesized via refluxing thiomorpholine with halogenated precursors (e.g., bromobutane derivatives) in polar aprotic solvents like DMF or acetonitrile at 80–100°C for 3–6 hours . Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using solvent pairs like ethyl acetate/hexane . Optimization may involve adjusting stoichiometric ratios, temperature, or catalytic additives (e.g., K₂CO₃ for deprotonation).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the thiomorpholine ring’s chair conformation and the butan-1-amine backbone. Key signals include δ ~2.6–3.1 ppm (thiomorpholine S-C-H₂ groups) and δ ~1.4–1.6 ppm (butan-1-amine CH₂ groups) .
- FT-IR : Peaks at ~2550 cm⁻¹ (S-C stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (MW: 146.3 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental phase behavior data and predictions from thermodynamic models (e.g., PCP-SAFT) for mixtures containing this compound?
- Methodological Answer : PCP-SAFT often struggles with amines due to asymmetric hydrogen-bonding donor/acceptor sites . To address discrepancies:
Re-parametrize Models : Incorporate experimental data (e.g., vapor-liquid equilibrium, activity coefficients) specific to thiomorpholine-amine systems.
Analyze Azeotropy : Use gas chromatography or headspace analysis to detect double azeotropes, which may require introducing asymmetry parameters in the model .
Validate with MD Simulations : Compare molecular dynamics (MD) results with PCP-SAFT predictions to identify missing intermolecular interactions (e.g., sulfur lone-pair effects) .
Q. What challenges arise in determining the crystal structure of this compound derivatives, and how can refinement software improve accuracy?
- Methodological Answer :
- Challenges : Thiomorpholine derivatives often exhibit disorder in the sulfur-containing ring or solvent molecules (e.g., ethyl acetate in ). Low electron density at sulfur atoms complicates X-ray diffraction .
- Solutions :
- Use high-resolution data (θ > 25°, MoKα radiation) and low-temperature (90 K) data collection to reduce thermal motion artifacts .
- Apply SHELX refinement (e.g., SHELXL for small molecules) with restraints for disordered solvent molecules and anisotropic displacement parameters for sulfur .
- Validate hydrogen-bonding networks (e.g., N-H···S interactions) using Mercury software to ensure geometric consistency .
Data Analysis and Contradiction
Q. How should researchers analyze conflicting results in the biological activity of this compound derivatives observed across different assays?
- Methodological Answer :
Control for Redox Activity : Thiomorpholine’s sulfur can oxidize under assay conditions, generating sulfoxides/sulfones that alter bioactivity. Use LC-MS to monitor degradation .
Dose-Response Curves : Test multiple concentrations (e.g., 0.01–1.0% w/v) to identify inhibitory/attractive thresholds, as seen in mosquito attraction studies .
Synergistic Effects : Evaluate interactions with co-solutes (e.g., CO₂ in ) using factorial design experiments to isolate confounding variables .
Structural and Computational Insights
Q. What computational approaches best predict the conformational stability of this compound in solution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare chair vs. boat conformations of the thiomorpholine ring .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects (e.g., polarity shifts in DMSO vs. water) on conformational equilibrium .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or DFT-GIAO can validate experimental NMR assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
